2-(3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-20(23-16-8-3-1-4-9-16)14-19-21(27)25(17-10-5-2-6-11-17)22(29)24(19)15-18-12-7-13-28-18/h1-13,19H,14-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUISMXTNUAJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-phenylacetamide , with a molecular formula of and a molecular weight of 405.47 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan moiety, an imidazolidinone ring, and a phenylacetamide group. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-phenylacetamide |
| Molecular Formula | C22H19N3O3S |
| Molecular Weight | 405.47 g/mol |
| Purity | Typically ≥ 95% |
Cytotoxic Activity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. A pivotal study evaluated its activity against HepG2 cells (human liver cancer cells) using the MTT assay. The results indicated an IC50 value of 0.18 µM , showcasing potent cytotoxicity compared to standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) .
Table 1: Cytotoxic Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 2-(3-(furan-2-ylmethyl)-5-oxo... | 0.18 |
| Staurosporine | 5.07 |
| 5-Fluorouracil | 5.18 |
The mechanisms underlying the cytotoxic effects of this compound were investigated through various assays:
- Apoptosis Induction : The compound was found to induce apoptosis in HepG2 cells, with a significant increase in pro-apoptotic gene expression (e.g., p53, PUMA, Caspases 3, 8, and 9) while decreasing the expression of the anti-apoptotic Bcl-2 gene .
- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase, indicating its potential to halt cancer cell proliferation .
- Inhibition of PI3K/AKT Pathway : The compound was shown to inhibit the PI3K/AKT signaling pathway at both gene and protein levels, which is crucial for cancer cell survival and proliferation .
In Vivo Studies
In vivo studies further supported the efficacy of this compound in reducing tumor growth in SEC-carcinoma models. The findings indicated that it not only exhibited selective toxicity towards cancer cells but also had minimal effects on normal liver cells (THLE-2), highlighting its therapeutic potential .
Case Studies
A notable case involved a series of derivatives based on the thioxoimidazolidinone scaffold, where compounds similar to the target compound exhibited varying degrees of cytotoxicity against different cancer cell lines. This research underlined the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural Analogs in the Imidazolidinone Family
The compound shares a core 5-oxo-2-thioxoimidazolidine scaffold with the following analogs from :
| Compound Name | Melting Point (°C) | Key Spectral Data (MS, NMR) | Notable Structural Differences |
|---|---|---|---|
| 2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide | 234 | MS: m/z 250 [M+H]⁺; 1H NMR: δ 10.31 | Lacks furan-2-ylmethyl and N-phenylacetamide |
| 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid | 169 | MS: m/z 265 [M+H]⁺; 1H NMR: δ 12.18 | Carboxylic acid substituent, shorter chain |
| 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanamide | 202–206 | MS: m/z 264 [M+H]⁺; 1H NMR: δ 10.52 | Propionamide side chain, no furan group |
| Hexahydro-2-phenyl-3-thioxopyrrolo[1,2-e]imidazol-1-one | 177 | IR: 1176 cm⁻¹ (C=S); 1H NMR: δ 7.50–7.30 | Fused pyrroloimidazolone system |
Key Observations :
- The furan-2-ylmethyl substituent introduces an oxygen heterocycle, which may alter solubility and electronic properties compared to purely aliphatic or aromatic analogs .
Thiazolidinone-Based Analogs
Compounds with thiazolidinone cores (e.g., ) provide insights into the role of sulfur-containing heterocycles:
Key Observations :
- Thiazolidinones generally exhibit lower melting points than imidazolidinones due to reduced ring rigidity.
- The thioxo group in both scaffolds facilitates hydrogen bonding, but imidazolidinones may offer greater conformational flexibility .
Substituent Effects on Bioactivity
- Furan vs. Phenyl Groups: The furan-2-ylmethyl group in the target compound may confer improved solubility in polar solvents compared to purely aromatic substituents (e.g., ’s chlorophenyl group). However, this could reduce lipophilicity relative to alkyl chains (e.g., ’s propanoic acid derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
